

Thidiazuron (TDZ) Application in Murashige and Skoog (MS) Medium: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thidiazuron*

Cat. No.: *B128349*

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Thidiazuron (TDZ), a synthetic phenylurea compound, is a potent plant growth regulator widely utilized in plant tissue culture to induce high-frequency shoot regeneration, somatic embryogenesis, and callus formation, particularly in recalcitrant species.^{[1][2]} Its application in conjunction with Murashige and Skoog (MS) medium, a foundational plant tissue culture medium, has been pivotal in the micropropagation of a diverse range of plants, including medicinal, ornamental, and crop species.^{[1][2]} This document provides detailed application notes and protocols for the effective use of TDZ in MS medium, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.

Overview of Thidiazuron's Role in Plant Tissue Culture

TDZ exhibits strong cytokinin-like activity and is known to influence endogenous levels of plant hormones, such as auxins and cytokinins.^[1] Its mode of action is complex and can vary depending on the plant species, explant type, and concentration used. At low concentrations, TDZ typically promotes de novo shoot organogenesis, while higher concentrations can lead to somatic embryogenesis. It is a critical component in protocols for the clonal propagation of elite plant varieties and the production of secondary metabolites for pharmaceutical applications.

Quantitative Data Summary

The optimal concentration of TDZ is a critical factor for achieving desired morphogenic responses. The following tables summarize the effective concentrations of TDZ in MS medium for shoot regeneration, callus induction, and somatic embryogenesis in various plant species as reported in scientific literature.

Table 1: Effective TDZ Concentrations for Shoot Regeneration in MS Medium

Plant Species	Explant Type	TDZ Concentration (µM)	Key Outcomes	Reference
Lagerstroemia speciosa	Nodal explants	5.0	Maximum shoot bud induction (14.5 shoots/explant)	
Plectranthus amboinicus	Nodal segments	25 (4h pre-treatment)	Highest shoot number (27.3 shoots/explant)	
Cassia alata	Cotyledonary node	7.5	Maximum shoot number (9.2 shoots/explant)	
Vitex trifolia	Nodal explants	5.0	High shoot regeneration frequency (90%) and number (22.3 shoots/explant)	
Petunia hybrida	Leaf explants	2 mg/L (~9.08 µM)	Highest frequency of shoot regeneration (52.1%)	
Strawberry (Fragaria × ananassa)	Explants	0.05 mg/L (~0.23 µM)	Most effective for shoot proliferation	

Table 2: Effective TDZ Concentrations for Callus Induction in MS Medium

| Plant Species | Explant Type | TDZ Concentration | Other Growth Regulators | Key Outcomes | Reference |

| ---|---|---|---| | Liberica coffee | Leaf explants | 1-4 mg/L | 1 mg/L 2,4-D |

Induced globular somatic embryos from callus | | Turkish crocus species | Corms | 4 mg/L | 4 mg/L NAA | 100% callus induction frequency | | Pear (Pyrus ussuriensis) | Leaf explants | 3.0 mg/L | 4.0 mg/L IBA | Highest callus induction rate (54%) | |

Table 3: Effective TDZ Concentrations for Somatic Embryogenesis in MS Medium

Plant Species	Explant Type	TDZ Concentration (µM)	Key Outcomes	Reference
Lentil (Lens culinaris)	Cotyledonary node	>1.0	Shift from shoot organogenesis to somatic embryogenesis	
African violet	Petiole sections	Higher concentrations	Induction of somatic embryo-like structures	

Experimental Protocols

The following are generalized protocols for the use of TDZ in MS medium for shoot regeneration and callus induction. Researchers should optimize these protocols for their specific plant species and explant type.

Protocol for TDZ-Induced Shoot Regeneration

This protocol is based on the principles outlined in studies on *Lagerstroemia speciosa* and *Vitex trifolia*.

1. Explant Preparation:

- Select healthy, young nodal segments from a mature plant.
- Surface sterilize the explants using standard procedures (e.g., washing with detergent, treatment with 70% ethanol, followed by a sodium hypochlorite solution, and rinsing with sterile distilled water).

2. Culture Medium:

- Prepare Murashige and Skoog (MS) basal medium with vitamins.
- Add sucrose (typically 30 g/L) and adjust the pH to 5.8.
- Add the desired concentration of TDZ (e.g., 5.0 μM).
- Solidify the medium with a gelling agent (e.g., 0.8% agar).
- Autoclave the medium at 121°C for 15-20 minutes.

3. Inoculation and Incubation:

- Aseptically place the sterilized nodal explants onto the surface of the solidified MS medium.
- Incubate the cultures at $25 \pm 2^\circ\text{C}$ under a 16-hour photoperiod with a light intensity of approximately $40\text{-}50 \mu\text{mol m}^{-2} \text{s}^{-1}$.

4. Subculture and Elongation:

- After 4 weeks, induced shoot buds may appear stunted.
- To promote shoot elongation, transfer the explants with newly formed shoots to a fresh MS medium with a lower concentration of TDZ or a different cytokinin like 6-benzyladenine (BA) in combination with an auxin like α -naphthalene acetic acid (NAA). For example, MS medium containing 1.0 μM BA and 0.5 μM NAA has been shown to be effective for shoot elongation in *Vitex trifolia*.

5. Rooting and Acclimatization:

- Once shoots have elongated, excise them and transfer to a rooting medium, which is often a half-strength MS medium supplemented with an auxin such as indole-3-butyric acid (IBA) (e.g., 0.5 μM).
- After root development, carefully remove the plantlets from the culture vessel, wash off the agar, and transfer them to a suitable potting mix for acclimatization.

Protocol for TDZ-Induced Callus Formation and Somatic Embryogenesis

This protocol is a generalized procedure based on findings in coffee and lentil.

1. Explant Preparation:

- Use young, healthy leaf explants or cotyledonary nodes.
- Surface sterilize the explants as described in the shoot regeneration protocol.

2. Culture Medium:

- Prepare MS basal medium with vitamins and sucrose (30 g/L).
- For callus induction, supplement the medium with TDZ in combination with an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D). For example, 1 mg/L 2,4-D with 1-4 mg/L TDZ.
- For somatic embryogenesis, higher concentrations of TDZ (e.g., >1.0 μ M) may be used, sometimes following an initial callus induction phase.
- Adjust the pH to 5.8, add a gelling agent, and autoclave.

3. Inoculation and Incubation:

- Place the explants on the callus induction medium.
- Incubate the cultures in the dark at $25 \pm 2^\circ\text{C}$ to promote callus proliferation.

4. Embryo Development and Maturation:

- Once embryogenic callus is formed, transfer it to a fresh medium with a reduced or different plant growth regulator combination to promote the development and maturation of somatic embryos.
- Incubation may be shifted to a light/dark cycle.

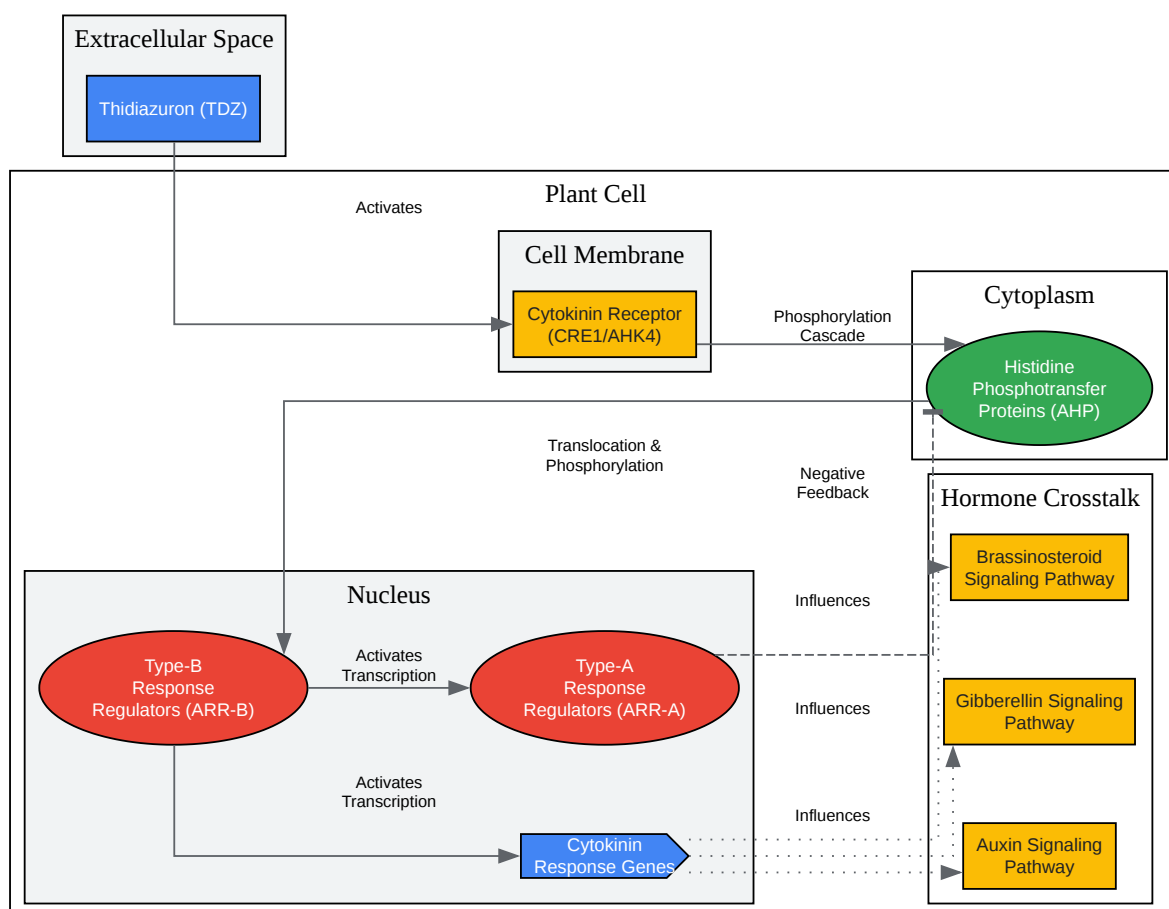
5. Germination and Plantlet Conversion:

- Mature somatic embryos can be germinated on a hormone-free or low-hormone MS medium to develop into plantlets.
- Follow the rooting and acclimatization steps as described in the shoot regeneration protocol.

Signaling Pathways and Experimental Workflows

TDZ's Influence on Plant Hormone Signaling

TDZ is known to modulate endogenous hormone signaling pathways, primarily the cytokinin and auxin pathways, which are crucial for cell division, differentiation, and morphogenesis.

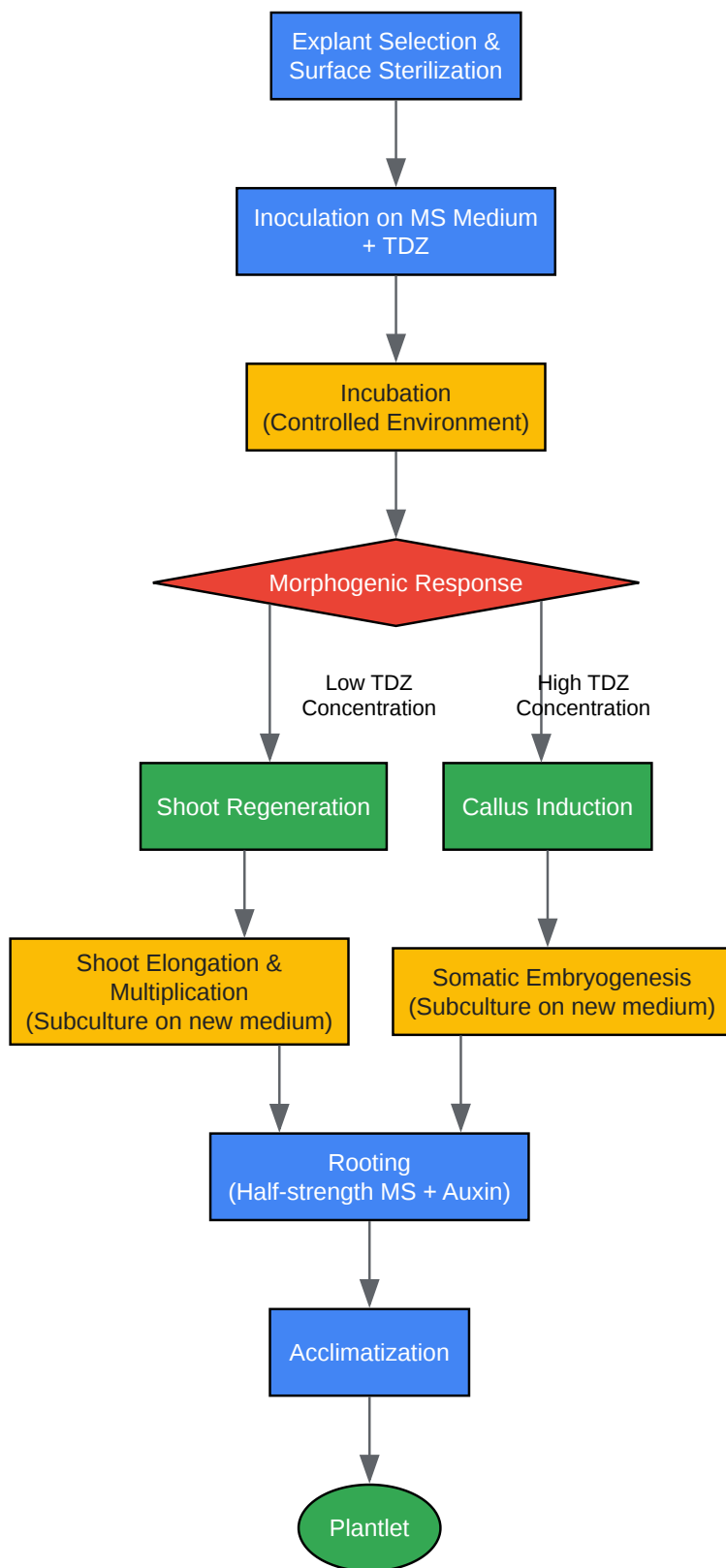


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Caption: TDZ activates cytokinin signaling, influencing downstream gene expression and crosstalk with other hormone pathways.

Experimental Workflow for TDZ Application in Plant Tissue Culture

The following diagram illustrates a typical workflow for using TDZ in MS medium for micropropagation.



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Caption: A generalized workflow for in vitro plant propagation using TDZ in MS medium.

Concluding Remarks

The application of **Thidiazuron** in Murashige and Skoog medium is a powerful technique for the in vitro propagation of a wide array of plant species. The success of these protocols is highly dependent on the precise control of TDZ concentration, the choice of explant, and the specific requirements of the plant species. The provided data, protocols, and diagrams serve as a comprehensive guide for researchers to develop and optimize their plant tissue culture systems for various applications, from large-scale clonal propagation to the production of valuable plant-derived compounds.

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